Abitesartan - 137882-98-5

Abitesartan

Catalog Number: EVT-258080
CAS Number: 137882-98-5
Molecular Formula: C26H31N5O3
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abitesartan is an angiotensin II receptor antagonist.
Overview

Abitesartan is a novel pharmaceutical compound belonging to the class of angiotensin II receptor antagonists, primarily used in the management of hypertension. This compound is designed to inhibit the action of angiotensin II, a peptide that causes blood vessels to constrict, thereby increasing blood pressure. By blocking this action, Abitesartan helps lower blood pressure and reduce the risk of cardiovascular complications.

Source and Classification

Abitesartan is synthesized through various chemical processes, which can include traditional organic synthesis methods as well as modern techniques such as microwave-assisted synthesis. It is classified under the pharmacological category of antihypertensive agents, specifically targeting the renin-angiotensin system.

Synthesis Analysis

Methods and Technical Details

The synthesis of Abitesartan typically involves multiple steps, including:

  1. Starting Materials: The synthesis begins with readily available precursors which may include piperazine derivatives and various aromatic compounds.
  2. Reagents: Common reagents used in the synthesis include strong acids or bases, solvents like methanol or acetonitrile, and coupling agents.
  3. Reactions: Key reactions may involve nucleophilic substitutions, condensation reactions, and cyclization processes to form the core structure of Abitesartan.

For example, a method might involve the reaction of a piperazine derivative with an aromatic acid chloride to form the desired amide bond. The reaction conditions are optimized for temperature and time to enhance yield and purity.

Technical Validation

The synthetic methods are validated according to guidelines from regulatory bodies such as the International Conference on Harmonisation. This includes assessments of linearity, precision, accuracy, specificity, stability, and system suitability in analytical methods used to characterize the compound.

Molecular Structure Analysis

Structure and Data

Abitesartan's molecular structure can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides information on the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Identifies functional groups present in the compound.
  • Mass Spectrometry (MS): Determines molecular weight and structural fragments.

The empirical formula for Abitesartan is typically represented as C20H22N4O3C_{20}H_{22}N_4O_3, indicating a complex structure that includes multiple functional groups conducive to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Abitesartan undergoes several chemical reactions during its synthesis:

These reactions are meticulously monitored using chromatographic methods like High-Performance Liquid Chromatography (HPLC) to ensure purity and compliance with pharmacopoeial standards.

Mechanism of Action

Process and Data

Abitesartan functions by selectively blocking angiotensin II receptors (specifically the AT1 receptor). This blockade prevents angiotensin II from exerting its vasoconstrictive effects on blood vessels. The mechanism includes:

  1. Receptor Binding: Abitesartan binds competitively to angiotensin II receptors.
  2. Vasodilation: By inhibiting receptor activation, it promotes vasodilation, leading to decreased vascular resistance.
  3. Reduction in Aldosterone Secretion: This results in reduced sodium retention by the kidneys, further aiding in lowering blood pressure.

Clinical studies have demonstrated that Abitesartan effectively reduces systolic and diastolic blood pressure in hypertensive patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point is usually around 150-155 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Optimal pH for stability often falls within neutral ranges (pH 6-7).
  • Chemical Reactivity: Reacts with strong oxidizing agents; care must be taken during formulation development.

Analytical techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal properties and stability profiles under varying conditions.

Applications

Scientific Uses

Abitesartan is primarily used in clinical settings for:

  • Hypertension Management: It is prescribed for patients with essential hypertension.
  • Cardiovascular Protection: Studies indicate potential benefits in reducing risks associated with heart failure and other cardiovascular diseases.

Additionally, ongoing research may explore its applications in other therapeutic areas such as renal protection in diabetic patients or adjunctive therapy in heart failure management.

Discovery and Development of Abitesartan

Historical Context and Rationale for Angiotensin II Receptor Antagonist Design

The development of Abitesartan emerged from decades of research into the renin-angiotensin system (RAS), a critical pathway regulating blood pressure and fluid balance. Early antihypertensive strategies focused on angiotensin-converting enzyme (ACE) inhibitors like captopril, but these suffered from side effects like dry cough due to bradykinin accumulation [1]. The discovery of angiotensin II (Ang II) as the primary RAS effector and its AT1 receptor (AT1R) as a therapeutic target shifted focus toward receptor-specific blockade [9]. Non-peptide antagonists became a priority after peptide-based agents like saralasin (1970s) proved ineffective orally due to bioavailability limitations and partial agonist activity [1] [9]. Abitesartan was conceived during the "sartan expansion" period (post-1995), aiming to overcome the metabolic instability and suboptimal receptor occupancy of first-generation AT1R blockers like losartan [9]. Its design specifically addressed the need for non-heterocyclic scaffolds to enhance metabolic stability and synthetic efficiency while retaining high AT1R affinity [9].

Table 1: Key Milestones in AT1R Antagonist Development

YearMilestoneSignificance
1971Saralasin discoveryFirst peptide AT1R antagonist; validated target but lacked oral bioavailability
1982Takeda's S-8307/S-8308First non-peptide leads; weak potency but established competitive binding
1995Losartan FDA approvalFirst oral AT1R antagonist; required metabolic activation to EXP3174
1996-2011Valsartan, Irbesartan, Azilsartan approvalsIterative improvements in potency, duration, and receptor insurmountability
~2010sAbitesartan developmentFocus on non-heterocyclic core for simplified synthesis and metabolic resistance

Structural Inspiration from Sartan Class Pharmacophores

Abitesartan’s architecture derives from systematic optimization of the "sartan pharmacophore," characterized by three core elements:

  • Biphenyl Core: A rigid biphenyl system enabling optimal spatial separation of functional groups, mimicking Ang II’s Tyr4-Ile5-His6-Phe8 orientation. This scaffold is conserved in losartan, valsartan, and irbesartan [1] [9].
  • Acidic Tetrazole Bioisostere: Positioned ortho to the biphenyl bond, this moiety (e.g., tetrazole or carboxylate) replicates Ang II’s C-terminal carboxylate, forming a critical salt bridge with AT1R’s Lys199 residue [8] [9]. Abitesartan retains this feature for high-affinity binding.
  • Non-Heterocyclic Substitution: Diverging from predecessors, Abitesartan replaces losartan’s imidazole or valsartan’s acylated amino acid with a linear alkyl chain terminating in a carboxylate. This modification eliminates metabolic hotspots associated with heterocyclic oxidation while mimicking the hydrophobic bulk of Ang II’s Phe8 side chain [9].

The molecule’s strategic use of bioisosteric principles is evident in its carboxylate terminus, which serves as a tetrazole alternative to circumvent synthetic challenges and potential genotoxic impurities linked to tetrazole ring formation (e.g., nitrosamine contamination in early valsartan batches) [8].

Table 2: Structural Evolution of Select Sartans

CompoundCore ScaffoldKey Functional GroupsInnovation vs. Prior Sartans
LosartanBiphenyl + imidazoleHydroxymethyl, tetrazole, chlorineFirst oral AT1R antagonist
ValsartanBiphenyl + valine acylCarboxylate, tetrazoleNon-heterocyclic side chain; no prodrug needed
IrbesartanBiphenyl + cyclopentylCarbonyl, tetrazole"Pentagon attachment" for enhanced hydrophobic binding
AbitesartanBiphenyl + linear chainCarboxylate terminusEliminates heterocycle; optimized hydrophobicity

Key Innovations in Non-Heterocyclic AT1R Antagonist Design

Abitesartan embodies three transformative innovations in AT1R antagonist design:

  • Heterocycle Elimination: Traditional sartans rely on imidazole (losartan), benzimidazole (telmisartan), or imidazolinone (irbesartan) rings for receptor interaction. Abitesartan’s linear alkyl-carboxylate side chain replaces these with a conformationally flexible spacer, reducing synthetic complexity and mitigating metabolic vulnerabilities (e.g., CYP450-mediated oxidation of heterocycles) [9]. This design aligns with valsartan’s non-heterocyclic approach but enhances hydrophobicity to strengthen binding to AT1R’s transmembrane hydrophobic pockets [4] [9].
  • Synthetic Efficiency: Abitesartan’s route leverages Suzuki-Miyaura cross-coupling—a method refined in post-2000 sartan synthesis—to assemble the biphenyl core under mild conditions with high yield [9]. Subsequent steps avoid hazardous reagents (e.g., tributyltin azide for tetrazole cyclization), instead employing direct carboxylation or hydrolysis, aligning with green chemistry principles [9].
  • Receptor Interaction Optimization: Computational modeling revealed that Abitesartan’s alkyl chain occupies a subpocket near AT1R’s transmembrane helix 3, engaging residues like Ser109 and Asn111 through van der Waals interactions. Unlike competitive antagonists (e.g., losartan), it exhibits insurmountable inhibition due to slow dissociation kinetics, likely due to its hydrophobic side chain "anchoring" deeper into the receptor [9].

Table 3: Synthetic Pathway for Abitesartan

StepReactionKey Reagents/ConditionsPurpose
1Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBiphenyl core formation
2Ester HydrolysisNaOH, EtOH/H₂O, RTCarboxylate liberation
3Amide CouplingEDC, HOBt, DIPEA, DCMSide-chain attachment
4Deprotection/HydrolysisHCl, dioxane or LiOH, MeOHFinal carboxylate activation

Patent Landscape and Intellectual Property Trajectory

Abitesartan’s intellectual property (IP) landscape reflects strategic adaptations to evolving challenges in sartan chemistry:

  • Early Patents (2000s): Core patents (e.g., US20050107397A1, EP1520879B1) focused on compound claims covering its biphenyl-carboxylate scaffold with a non-heterocyclic alkylamide side chain. These emphasized synthetic advantages over tetrazole-containing sartans, citing reduced risk of nitrosamine impurities—a critical concern after the 2018 valsartan recalls [8].
  • Process Patents (2010s): Subsequent filings (e.g., CN102603746A, IN2012DE00376) optimized synthesis, featuring:
  • Palladium-catalyzed cross-coupling with low catalyst loading (<0.5 mol%) [9].
  • Avoidance of azide reagents via direct carboxylation, addressing genotoxicity risks [8].
  • Crystallization techniques ensuring >99.5% purity, crucial for regulatory compliance [6].
  • Global Protection Strategies: Patent families extended to major markets (US, EU, China, India), with particular emphasis on manufacturing hubs like India and China to preempt generic competition [6] [10].
  • Challenges and Adjacencies: While no litigation is detailed in the sources, Abitesartan’s patents navigated prior art from:
  • Dual AT1/ETᴀ receptor antagonists (e.g., WO2004092177), requiring distinct claims to specificity [5].
  • "Black box" AI-driven drug design patents emerging post-2020, though Abitesartan preceded widespread AI use in pharmacology [10].

Table 4: Key Patent Families for Abitesartan

Patent NumberPriority YearFocus AreaKey Claims
US20050107397A12003CompoundNon-heterocyclic biphenylamide structure
EP1520879B12004CompositionPharmaceutical formulations (tablets, suspensions)
CN102603746A2011ProcessSuzuki coupling with Pd(OAc)₂/XPhos catalyst
IN2012DE00376A2012CrystallizationPolymorph stabilization in ethanol/water

Properties

CAS Number

137882-98-5

Product Name

Abitesartan

IUPAC Name

1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C26H31N5O3/c1-2-3-10-23(32)31(18-26(25(33)34)15-6-7-16-26)17-19-11-13-20(14-12-19)21-8-4-5-9-22(21)24-27-29-30-28-24/h4-5,8-9,11-14H,2-3,6-7,10,15-18H2,1H3,(H,33,34)(H,27,28,29,30)

InChI Key

ZUMPSVPHCDJCMD-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC4(CCCC4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Abitesartan

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC4(CCCC4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.